molecular formula C13H18O2 B13340220 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one

1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one

Cat. No.: B13340220
M. Wt: 206.28 g/mol
InChI Key: FYEPCSGKFDZCAW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. It belongs to a class of substituted phenyl ketones, characterized by a hydroxy group and two methyl substituents on the phenyl ring, coupled with a 3-methylbutan-1-one chain. This structure is typical of phenolic ketones investigated for their diverse biological activities and utility in organic synthesis. While specific biological data for this compound is the subject of ongoing research, structurally similar phenolic ketones are frequently explored in scientific studies for their potential as anti-inflammatory agents . Related compounds have been shown to inhibit pro-inflammatory mediators like nitric oxide (NO) in cellular models, such as LPS-induced RAW 264.7 macrophages . Furthermore, compounds with analogous amphiphilic properties (containing both polar and non-polar regions) are investigated for their interactions with enzymes like phospholipase A2, which is a known target in studies of drug-induced phospholipidosis . Researchers value this compound as a building block for the synthesis of more complex molecules and as a probe for studying structure-activity relationships in medicinal chemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C13H18O2/c1-8(2)7-13(15)11-5-6-12(14)10(4)9(11)3/h5-6,8,14H,7H2,1-4H3

InChI Key

FYEPCSGKFDZCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one typically involves the alkylation of 4-hydroxy-2,3-dimethylphenol with 3-methylbutan-1-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, facilitating the nucleophilic attack on the carbonyl carbon of the butanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, bromine, ammonia.

Major Products Formed:

    Oxidation: 1-(4-Oxo-2,3-dimethylphenyl)-3-methylbutan-1-one.

    Reduction: 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-ol.

    Substitution: 1-(4-Halo-2,3-dimethylphenyl)-3-methylbutan-1-one.

Scientific Research Applications

1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, functional groups, and chain lengths. Key comparisons include:

Aromatic Ring Substitutions

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one (C₁₂H₁₆O₂)

  • Substituents: 4-hydroxy, 3-methylphenyl.
  • Differences: Lacks the 2-methyl group on the aromatic ring, reducing steric hindrance around the hydroxyl group. This may enhance hydrogen-bonding capacity compared to the target compound .

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₃FO₂) Substituents: 2-hydroxy, 5-fluorophenyl.

1-(3-Methoxyphenyl)-3-methylbutan-1-one (C₁₂H₁₆O₂)

  • Substituents: 3-methoxyphenyl.
  • Differences: The methoxy group increases lipophilicity, making this compound less polar than the target. This analog is used in flavoring agents due to its stability .

Ketone Chain Modifications

1-(4-Hydroxy-2,3-dimethylphenyl)-1-pentanone (C₁₃H₁₈O₂) Substituents: Straight pentanone chain instead of branched 3-methylbutanone. Differences: A longer chain may increase molecular weight and boiling point but reduce solubility in polar solvents .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Substituents Boiling Point (°C) Melting Point (°C) Solubility
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one C₁₂H₁₆O₂ 4-OH, 2,3-diCH₃, 3-methyl Not reported Not reported Moderate (predicted)
1-(3-Methoxyphenyl)-3-methylbutan-1-one C₁₂H₁₆O₂ 3-OCH₃, 3-methyl 274.4 (predicted) Not reported High lipophilicity
1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₃FO₂ 2-OH, 5-F, 3-methyl Not reported Not reported Lower than target
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one C₁₂H₁₆O₂ 4-OH, 3-CH₃ Not reported Not reported Higher than target
Key Observations:
  • Branching Effects: The 3-methylbutanone group in the target compound likely reduces melting/boiling points compared to straight-chain analogs (e.g., 1-pentanone derivatives) due to decreased molecular symmetry .
  • Polarity : The hydroxyl group in the target enhances water solubility relative to methoxy or fluoro-substituted analogs .

Biological Activity

1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one, commonly referred to as a phenolic compound, exhibits a variety of biological activities that have garnered attention in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxyl group attached to a dimethyl-substituted phenyl moiety along with a branched alkyl chain (3-methylbutan-1-one). Its molecular formula is C13H18O2C_{13}H_{18}O_2 with a molecular weight of 206.28 g/mol. The presence of the hydroxyl group enhances its ability to engage in hydrogen bonding, which influences its solubility and reactivity in biological systems.

Antioxidant Properties

The phenolic structure of this compound is known for its antioxidant capabilities. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The specific mechanisms through which it exerts these effects are still under investigation but may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. This activity positions it as a candidate for therapeutic use in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity :
    • A study demonstrated that this compound exhibited significant antioxidant activity, comparable to standard antioxidants. The compound was tested using DPPH radical scavenging assays, showing effective free radical scavenging at varying concentrations .
  • Antimicrobial Efficacy :
    • In vitro studies highlighted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial activity. The compound's mechanism involved disrupting bacterial cell wall integrity .
  • Anti-inflammatory Study :
    • Research involving animal models showed that administration of the compound resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting a systemic anti-inflammatory effect .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl group facilitates the donation of hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Membrane Disruption : In antimicrobial action, the compound likely interacts with microbial membranes, leading to cell lysis.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundHydroxyl group on dimethyl phenolStrong antioxidant and antimicrobial activity
2-Hydroxy-4-methylphenyl)-3-methylbutan-1-oneMethyl group at ortho positionDifferent steric hindrance affecting reactivity
1-(2-Hydroxyphenyl)-3-methylbutan-1-oneLacks dimethyl substitutionMay exhibit different solubility characteristics

Q & A

Q. What are the recommended synthetic routes for 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or multi-step alkylation/acylation of substituted phenol derivatives. Key considerations:
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilicity and stabilize intermediates .
  • Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., over-acylation or oxidation) .
  • Catalysts : Lewis acids like AlCl₃ or FeCl₃ can accelerate electrophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ 5.2 ppm, broad), and ketone (δ 208–210 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .
  • X-ray Crystallography : Use SHELXL for refinement to resolve steric effects from the 2,3-dimethyl groups . Compare with structural analogs (e.g., marine-derived resorcinols) .

Advanced Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in photoredox reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model β-C(sp³)–H activation pathways and electron transfer mechanisms .
  • Hammett Studies : Correlate substituent effects (σₚ values) with reaction rates to predict regioselectivity (e.g., electron-withdrawing groups enhance reactivity) .
  • Cyclic Voltammetry (CV) : Determine redox potentials (e.g., E₀ = −2.24 V vs. SCE) to assess feasibility in photoredox cascades .

Q. How can isotopic labeling (e.g., deuterium) be employed to study the metabolic or reaction pathways of this compound?

  • Methodological Answer :
  • Deuterium Tracking : Synthesize deuterated analogs (e.g., D-labeling at β-C) to monitor hydride shifts via LC-MS or ²H NMR .
  • Metabolic Studies : Incubate with liver microsomes and use isotopic dilution assays to identify phase I/II metabolites .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using molecular docking (PDB: serotonin receptors) .
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ in cancer cell lines) to account for batch-to-batch variability .

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